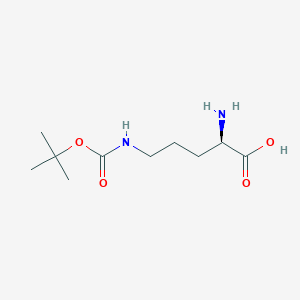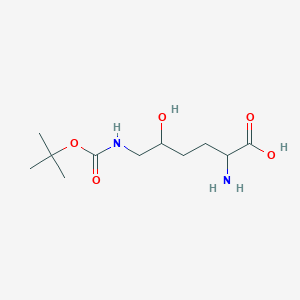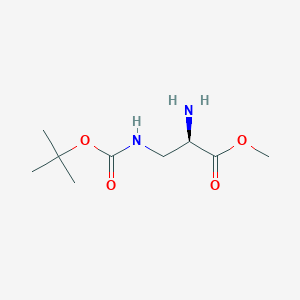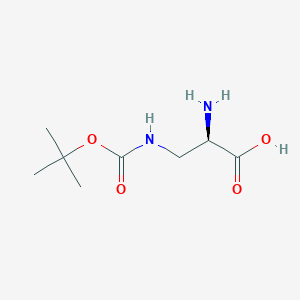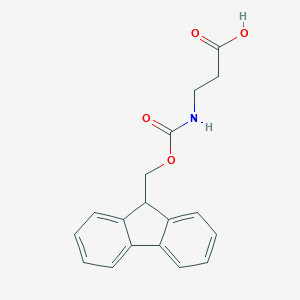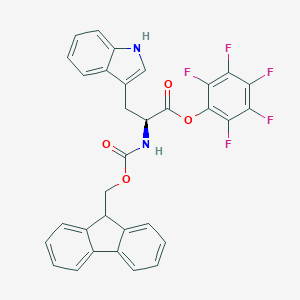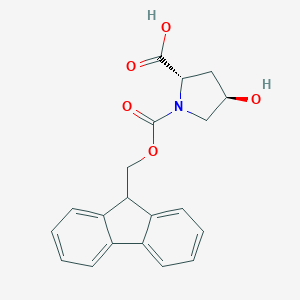
Fmoc-D-Thr(tBu)-OH
説明
Fmoc-D-Thr(tBu)-OH, also known as Fmoc-O-tert-butyl-L-threonine, is an amino acid derivative that is commonly used as a building block in peptide synthesis . It is widely used in the research of peptide drugs, food, and pesticide fields .
Synthesis Analysis
Fmoc-D-Thr(tBu)-OH can be used to synthesize chlorofusin analogues via solid phase peptide synthesis . It can also serve as a protecting group for both the amine and the hydroxyl functions in solid-phase synthesis of complex depsipeptides .
Molecular Structure Analysis
The molecular structure of Fmoc-D-Thr(tBu)-OH is represented by the empirical formula C23H27NO5 . The molecular weight of Fmoc-D-Thr(tBu)-OH is 397.48 g/mol .
科学的研究の応用
Self-Assembly in Nanotechnology and Material Science : Fmoc-D-Thr(tBu)-OH has been reported to self-assemble into different structures, such as spheres, rods, and flower-like morphologies, under varying concentration and temperature conditions. This property is significant for designing novel self-assembled architectures in nanotechnology and material science (Kshtriya, Koshti, & Gour, 2021).
Improved Synthesis Techniques in Organic Chemistry : The compound has been utilized in the improved synthesis of d-allothreonine derivatives from l-threonine, showcasing its application in organic synthesis and the development of novel synthetic methodologies (Kikuchi & Konno, 2013).
Solid-Phase Synthesis of Morpholine Derivatives : In the context of solid-phase synthesis, Fmoc-D-Thr(tBu)-OH has been used as a starting material for the creation of morpholine-3-carboxylic acid derivatives. This illustrates its role in synthesizing complex molecular structures (Králová et al., 2017).
Peptide Synthesis : This compound plays a critical role in peptide synthesis, particularly in the formation of peptides with specific structural or functional properties. For example, it has been used in the synthesis of peptides containing 3,5-difluorotyrosine, relevant for studying protein tyrosine phosphatases (Gopishetty et al., 2008).
Development of Novel Amino Acid Derivatives : Research has focused on developing new routes for preparing specific amino acid derivatives using Fmoc-D-Thr(tBu)-OH, which are key components in certain cytotoxic marine peptides (Tokairin et al., 2018).
Safety and Hazards
作用機序
Target of Action
Fmoc-D-Thr(tBu)-OH is primarily used in the field of peptide synthesis . Its primary targets are the amino acid sequences of peptides that require the incorporation of the D-threonine (Thr) amino acid residue . The role of this compound is to provide a protected form of the D-threonine residue that can be incorporated into the growing peptide chain during solid-phase peptide synthesis .
Mode of Action
The compound Fmoc-D-Thr(tBu)-OH operates by attaching to the growing peptide chain during the synthesis process . The Fmoc (Fluorenylmethyloxycarbonyl) group provides protection for the amino group of the D-threonine residue, while the tBu (tert-butyl) group protects the hydroxyl group of the threonine side chain . These protecting groups prevent unwanted side reactions during the synthesis process. Once the D-threonine residue has been successfully incorporated into the peptide chain, the protecting groups can be removed to yield the final peptide product .
Biochemical Pathways
The biochemical pathways affected by Fmoc-D-Thr(tBu)-OH are those involved in peptide synthesis . The compound plays a crucial role in the formation of peptide bonds, which are the links between amino acids in a peptide or protein . The successful incorporation of the D-threonine residue can influence the structure and function of the final peptide product .
Pharmacokinetics
For instance, the incorporation of D-amino acids like D-threonine can enhance the metabolic stability of peptides, potentially improving their bioavailability .
Result of Action
The result of the action of Fmoc-D-Thr(tBu)-OH is the successful incorporation of the D-threonine residue into the peptide chain . This can influence the biological activity of the peptide, as the threonine residue can participate in various interactions, such as hydrogen bonding, that can stabilize the three-dimensional structure of the peptide .
Action Environment
The action of Fmoc-D-Thr(tBu)-OH is influenced by various environmental factors during the peptide synthesis process . For instance, the pH of the reaction environment can affect the efficiency of the coupling and deprotection steps . Additionally, the temperature and solvent used can also influence the reaction rate and the yield of the peptide product .
特性
IUPAC Name |
(2R,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO5/c1-14(29-23(2,3)4)20(21(25)26)24-22(27)28-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,14,19-20H,13H2,1-4H3,(H,24,27)(H,25,26)/t14-,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZOLWEQBVPVDPR-VBKZILBWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80427357 | |
| Record name | Fmoc-D-Thr(tBu)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80427357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-D-Thr(tBu)-OH | |
CAS RN |
138797-71-4 | |
| Record name | Fmoc-D-Thr(tBu)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80427357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-t-butyl-D-threonine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Fmoc-D-Thr(tBu)-OH | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S7MR4J6PSM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




